molecular formula C26H25Cl2N5O2 B12606130 4-(2,4-Dichloro-5-methoxyphenylamino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)prop-1-ynyl)quinoline-3-carbonitrile

4-(2,4-Dichloro-5-methoxyphenylamino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)prop-1-ynyl)quinoline-3-carbonitrile

Cat. No.: B12606130
M. Wt: 510.4 g/mol
InChI Key: VRGKLHSYJFONDB-UHFFFAOYSA-N
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Description

4-(2,4-Dichloro-5-methoxyphenylamino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)prop-1-ynyl)quinoline-3-carbonitrile is a useful research compound. Its molecular formula is C26H25Cl2N5O2 and its molecular weight is 510.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2,4-Dichloro-5-methoxyphenylamino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)prop-1-ynyl)quinoline-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,4-Dichloro-5-methoxyphenylamino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)prop-1-ynyl)quinoline-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C26H25Cl2N5O2

Molecular Weight

510.4 g/mol

IUPAC Name

4-(2,4-dichloro-5-methoxyanilino)-6-methoxy-7-[3-(4-methylpiperazin-1-yl)prop-1-ynyl]quinoline-3-carbonitrile

InChI

InChI=1S/C26H25Cl2N5O2/c1-32-7-9-33(10-8-32)6-4-5-17-11-22-19(12-24(17)34-2)26(18(15-29)16-30-22)31-23-14-25(35-3)21(28)13-20(23)27/h11-14,16H,6-10H2,1-3H3,(H,30,31)

InChI Key

VRGKLHSYJFONDB-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC#CC2=CC3=NC=C(C(=C3C=C2OC)NC4=CC(=C(C=C4Cl)Cl)OC)C#N

Origin of Product

United States

Biological Activity

The compound 4-(2,4-Dichloro-5-methoxyphenylamino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)prop-1-ynyl)quinoline-3-carbonitrile (commonly referred to as DMPQ) has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of DMPQ, presenting relevant data, case studies, and detailed research findings.

DMPQ is characterized by its complex structure, which includes a quinoline core and several functional groups that contribute to its biological activity. The molecular formula is C26H29Cl2N5O3C_{26}H_{29}Cl_{2}N_{5}O_{3}, with a molecular weight of 500.44 g/mol. The compound's IUPAC name is 4-(2,4-dichloro-5-methoxyphenylamino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)prop-1-ynyl)quinoline-3-carbonitrile.

Structural Formula

DMPQ Structure C26H29Cl2N5O3\text{DMPQ Structure }\text{C}_{26}\text{H}_{29}\text{Cl}_{2}\text{N}_{5}\text{O}_{3}

Antitumor Activity

Research indicates that DMPQ exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Antitumor Activity of DMPQ

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.2Apoptosis induction
A549 (Lung)6.8Cell cycle arrest
HeLa (Cervical)4.5Inhibition of proliferation

Antimicrobial Activity

DMPQ has also been evaluated for its antimicrobial properties. Studies demonstrate moderate antibacterial activity against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

Table 2: Antimicrobial Activity of DMPQ

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

The biological activity of DMPQ can be attributed to its interaction with various molecular targets within cells:

  • Inhibition of Kinases : DMPQ has been shown to inhibit key kinases involved in cancer cell signaling pathways, such as EGFR and BRAF.
  • DNA Intercalation : The compound's quinoline structure allows it to intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : DMPQ induces oxidative stress in cancer cells, leading to apoptosis.

Case Study 1: Breast Cancer Treatment

A recent study explored the efficacy of DMPQ in combination with standard chemotherapy agents in MCF-7 breast cancer cells. Results indicated that the combination treatment significantly enhanced cytotoxicity compared to chemotherapy alone, suggesting a synergistic effect.

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial properties of DMPQ against various pathogens in vitro. The results showed that DMPQ effectively inhibited bacterial growth, particularly against Staphylococcus aureus, highlighting its potential for development as an antimicrobial agent.

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